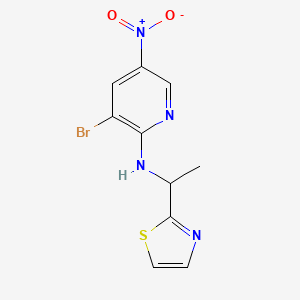

3-Bromo-5-nitro-N-(1-(thiazol-2-yl)ethyl)pyridin-2-amine

Description

3-Bromo-5-nitro-N-(1-(thiazol-2-yl)ethyl)pyridin-2-amine is a heterocyclic compound featuring a pyridine core substituted with bromine at position 3 and a nitro group at position 3. The amine group at position 2 is further modified with a 1-(thiazol-2-yl)ethyl substituent. However, the provided evidence lacks specific data on its synthesis, biological activity, or industrial use.

Properties

Molecular Formula |

C10H9BrN4O2S |

|---|---|

Molecular Weight |

329.18 g/mol |

IUPAC Name |

3-bromo-5-nitro-N-[1-(1,3-thiazol-2-yl)ethyl]pyridin-2-amine |

InChI |

InChI=1S/C10H9BrN4O2S/c1-6(10-12-2-3-18-10)14-9-8(11)4-7(5-13-9)15(16)17/h2-6H,1H3,(H,13,14) |

InChI Key |

OHOKVBOXSOVAAG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=NC=CS1)NC2=C(C=C(C=N2)[N+](=O)[O-])Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-nitro-N-(1-(thiazol-2-yl)ethyl)pyridin-2-amine typically involves multi-step reactions starting from commercially available precursors. One common route includes the bromination of 2-aminopyridine followed by nitration to introduce the nitro group. The thiazole moiety is then introduced through a condensation reaction with a thiazole derivative under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-nitro-N-(1-(thiazol-2-yl)ethyl)pyridin-2-amine can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.

Substitution: The thiazole ring can participate in electrophilic substitution reactions due to its electron-rich nature.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles like sodium azide or thiols can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution of the bromine atom can lead to various substituted pyridine derivatives.

Scientific Research Applications

3-Bromo-5-nitro-N-(1-(thiazol-2-yl)ethyl)pyridin-2-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Bromo-5-nitro-N-(1-(thiazol-2-yl)ethyl)pyridin-2-amine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The thiazole ring can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Core Structural Analogues

- N-(5-bromopyridin-2-yl)-1,3-thiazol-2-amine (CAS 350511-12-5): This compound shares the bromopyridine-thiazolamine backbone but lacks the nitro group and the ethyl-thiazol substitution.

5-bromo-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]pyridin-2-amine :

The addition of a 2,5-dimethylphenyl group on the thiazole ring introduces steric hindrance and lipophilic character, which could influence binding affinity in biological systems compared to the target compound’s simpler ethyl-thiazol chain .

Complex Fluorinated Analogues

- 5-Bromo-N-(1-(5-chloropyridin-2-yl)-1-(3-fluoro-5-(trifluoromethyl)phenyl)-2-phenylethyl)-4-(trifluoromethyl)thiazol-2-amine (CAS 939038-64-9) :

This compound features multiple halogenated (Cl, F) and trifluoromethyl groups, enhancing its hydrophobicity and metabolic stability. The bulky substituents may limit its applicability in drug design compared to the less sterically hindered target compound .

Nitro-Substituted Pyridine Derivatives

- (3-Bromo-benzyl)-(3-nitro-5-trifluoromethyl-pyridin-2-yl)-amine :

While this compound shares the nitro-pyridine motif, the substitution of a trifluoromethyl group at position 5 and a benzyl group at the amine creates distinct electronic and steric effects. The trifluoromethyl group’s strong electron-withdrawing nature could enhance electrophilic reactivity compared to the target compound’s bromine substituent .

Thiadiazole vs. Thiazole Derivatives

- This modification might improve solubility but reduce membrane permeability compared to the thiazole-containing target compound .

Comparative Data Table

Key Research Findings and Trends

Electron-Withdrawing Groups: The nitro group in the target compound enhances electrophilic aromatic substitution reactivity compared to non-nitro analogues like CAS 350511-12-5 .

Steric Effects : Bulky substituents (e.g., trifluoromethyl in CAS 939038-64-9) reduce synthetic accessibility and biological membrane penetration, favoring simpler structures like the target compound .

Ring System Variations : Thiadiazole derivatives (e.g., ) exhibit higher polarity but lower bioavailability than thiazole-containing compounds .

Biological Activity

3-Bromo-5-nitro-N-(1-(thiazol-2-yl)ethyl)pyridin-2-amine is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological evaluations, and relevant case studies related to this compound.

- Molecular Formula : C₉H₈BrN₃O₂S

- Molecular Weight : 329.18 g/mol

- CAS Number : 1394793-59-9

Biological Activity Overview

The biological activity of this compound has been examined in various studies, focusing primarily on its antimicrobial and anticancer properties.

Antimicrobial Activity

Several studies have evaluated the antimicrobial efficacy of this compound against various pathogens. Key findings include:

- Minimum Inhibitory Concentration (MIC) : The compound exhibited significant antimicrobial activity with MIC values ranging from 0.22 to 0.25 μg/mL against multiple resistant strains, including Staphylococcus aureus and Staphylococcus epidermidis .

- Mechanism of Action : The presence of both bromine and nitro groups enhances the compound's lipophilicity, facilitating better membrane interaction and improving its antibacterial efficacy .

| Pathogen | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.22 | 0.50 |

| Staphylococcus epidermidis | 0.25 | 0.60 |

| Pseudomonas aeruginosa | 0.30 | 0.70 |

Anticancer Activity

Research indicates that the compound may possess anticancer properties, particularly through its action as a DNA gyrase and dihydrofolate reductase (DHFR) inhibitor.

- Inhibition Studies : The IC₅₀ values for DNA gyrase inhibition ranged from 12.27 to 31.64 μM, while DHFR inhibition showed IC₅₀ values between 0.52 and 2.67 μM .

Study on Antimicrobial Properties

A study conducted by Mohamed et al. evaluated various derivatives of thiazole and their antimicrobial activities, highlighting the effectiveness of compounds similar to this compound against multi-drug resistant pathogens . The study utilized time-kill assays to assess the bactericidal effects, revealing that the compound significantly reduced biofilm formation compared to standard antibiotics like Ciprofloxacin.

Anticancer Research

In another investigation into the anticancer potential of thiazole derivatives, it was found that compounds incorporating similar structures demonstrated significant antiproliferative effects on various cancer cell lines, including breast and lung cancer cells . The study emphasized the role of nitro groups in enhancing cytotoxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.